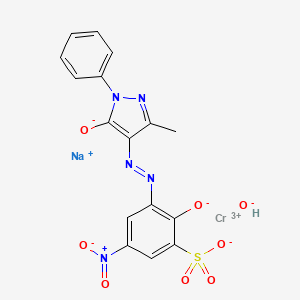![molecular formula C19H16N4O B8235405 (4E)-2-methyl-4-[(4-phenyldiazenylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8235405.png)
(4E)-2-methyl-4-[(4-phenyldiazenylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an azo dye with the molecular formula C19H16N4O and a molecular weight of 316.36 g/mol . Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. Disperse Yellow 7 is primarily used in the textile industry for dyeing synthetic fibers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disperse Yellow 7 is synthesized through a diazotization reaction followed by coupling. The process begins with the diazotization of an aromatic amine, typically aniline, in the presence of nitrous acid. The resulting diazonium salt is then coupled with a coupling component, such as N,N-dimethylaniline, under alkaline conditions to form the azo dye .
Industrial Production Methods
In industrial settings, the production of Disperse Yellow 7 involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations. The final product is isolated through filtration, washing, and drying.
Chemical Reactions Analysis
Types of Reactions
Disperse Yellow 7 undergoes several types of chemical reactions, including:
Reduction: The azo group can be reduced to form aromatic amines.
Oxidation: The aromatic rings can undergo oxidation reactions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite and zinc dust in acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Reduction: Aromatic amines such as aniline and N,N-dimethylaniline.
Oxidation: Quinones and other oxidized aromatic compounds.
Substitution: Halogenated or nitrated derivatives of the original dye.
Scientific Research Applications
Disperse Yellow 7 has a range of applications in scientific research, including:
Chemistry: Used as a model compound for studying azo dye chemistry and reactions.
Biology: Investigated for its potential effects on biological systems and its use as a staining agent.
Medicine: Explored for its potential use in drug delivery systems and as a diagnostic tool.
Mechanism of Action
The primary mechanism of action for Disperse Yellow 7 involves its interaction with synthetic fibers. The dye molecules penetrate the fibers and form non-covalent interactions, such as van der Waals forces and hydrogen bonding, resulting in the coloration of the material. In biological systems, the dye can interact with cellular components, potentially affecting cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
Disperse Yellow 3: Another azo dye with similar applications but different molecular structure.
Disperse Orange 1: An azo dye with a different color and slightly different chemical properties.
Disperse Red 1: A red azo dye used in similar applications but with different chromophoric groups.
Uniqueness
Disperse Yellow 7 is unique due to its specific molecular structure, which imparts its characteristic yellow color and specific dyeing properties. Its stability and compatibility with synthetic fibers make it a preferred choice in the textile industry .
Properties
IUPAC Name |
(4E)-2-methyl-4-[(4-phenyldiazenylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-14-13-18(11-12-19(14)24)23-22-17-9-7-16(8-10-17)21-20-15-5-3-2-4-6-15/h2-13,22H,1H3/b21-20?,23-18+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEOJYGNMFDLPG-KCRKGURFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NNC2=CC=C(C=C2)N=NC3=CC=CC=C3)C=CC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N/NC2=CC=C(C=C2)N=NC3=CC=CC=C3)/C=CC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
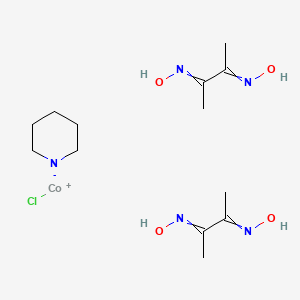
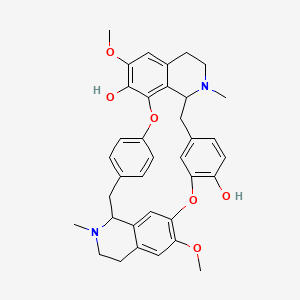
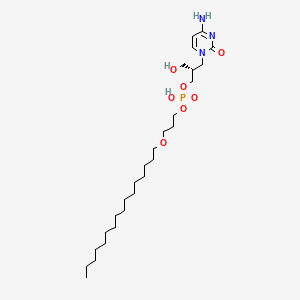
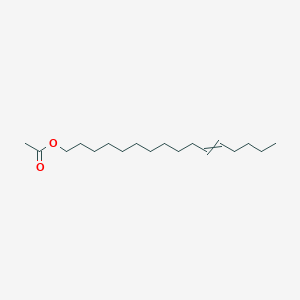
![[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3S,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9S,10R,11S,12aR,14bS)-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B8235359.png)
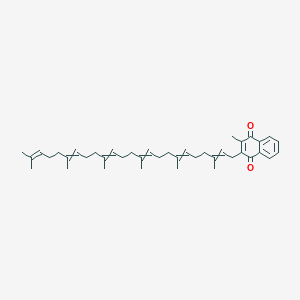
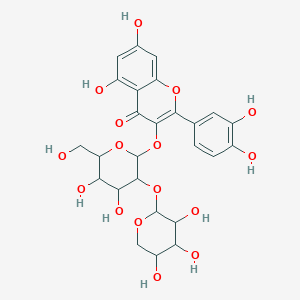
![Acetic acid;7-[[2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B8235381.png)
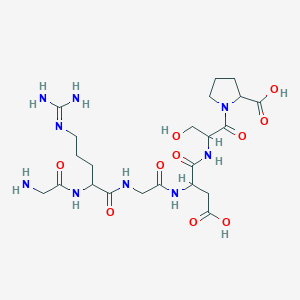
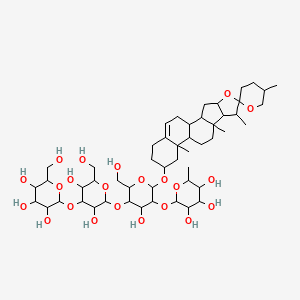
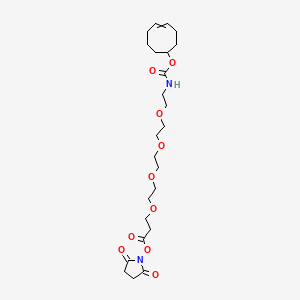
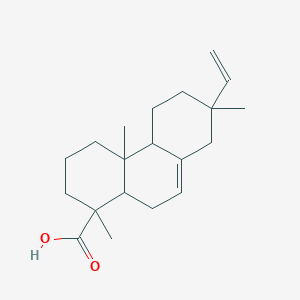
![disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate](/img/structure/B8235423.png)
